4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol typically involves the bromination of 3-methylthieno[2,3-c]pyridin-7-ol. One common method includes the reaction of 3-methylthieno[2,3-c]pyridin-7-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar bromination reactions but scaled up to accommodate larger quantities. The process would include purification steps such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Formation of 3-methylthieno[2,3-c]pyridin-7-amine or 3-methylthieno[2,3-c]pyridin-7-thiol.
Oxidation: Formation of 4-bromo-3-methylthieno[2,3-c]pyridin-7-sulfoxide or sulfone.
Reduction: Formation of 3-methylthieno[2,3-c]pyridin-7-ol.
Scientific Research Applications
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol: Another thienopyridine derivative with similar structural features.
Thieno[2,3-b]pyridines: A broader class of compounds with diverse biological activities, including anticancer and antiviral properties.
Uniqueness
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its bromine atom at the 4-position and hydroxyl group at the 7-position make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-3-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11) |
InChI Key |
MSWROEYPSQLBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=CNC2=O)Br |
Origin of Product |
United States |
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